molecular formula C16H10F2O B8756095 Dibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one, 1,1-difluoro-1a,10b-dihydro-

Dibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one, 1,1-difluoro-1a,10b-dihydro-

Cat. No.: B8756095
M. Wt: 256.25 g/mol
InChI Key: FDRFDJINUJIRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one, 1,1-difluoro-1a,10b-dihydro- is a useful research compound. Its molecular formula is C16H10F2O and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one, 1,1-difluoro-1a,10b-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one, 1,1-difluoro-1a,10b-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H10F2O

Molecular Weight

256.25 g/mol

IUPAC Name

3,3-difluorotetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-one

InChI

InChI=1S/C16H10F2O/c17-16(18)13-9-5-1-3-7-11(9)15(19)12-8-4-2-6-10(12)14(13)16/h1-8,13-14H

InChI Key

FDRFDJINUJIRBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C(C3(F)F)C4=CC=CC=C4C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium chlorodifluoroacetate (350 g) in diglyme (1400 mL) was added dropwise over 4 to 8 hours, preferably over 6 hours, to a solution of 5H-dibenzo[a,d]cyclo-hepten-5-one (25 g) in diglyme (500 mL), with stirring, and under nitrogen, maintaining the reaction temperature at 160°-165° C. The cooled reaction mixture was poured into water (1.8 L) and extracted with ether (1.8 L). The organic phase was washed with water, dried over sodium sulfate (Na2SO4), and evaporated. The residue was recrystallized from ethanol, then from acetone/hexane to give 14 g of 1,1-difluoro-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]-cyclohepten-6(1H)-one.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of an alkali halodifluoroacetate such as sodium chlorodifluoroacetate in a solvent (for example, glyme, diglyme) is added over a period of 4 to 8 hours (preferably 6 hours) to a solution of dibenzosuberenone (for example in diglyme) with stirring and under nitrogen, maintaining the reaction temperature at 160°-165° C. Other reaction temperatures may be employed depending upon the reactants used, as described in Ciganek et al., “Imine Analogues of Tricyclic Antidepressants,” J. Med. Chem., 1981, 24,336-41; or in Coyne and Cusic, “Aminoalkyldibenzo[a,e]cyclopropa[c]cycloheptene Derivatives. A Series of Potent Antidepressants,” J. Med. Chem., 1974, Vol. 17, No. 1, 72-75. The reaction mixture is brought to room temperature, then poured into water and extracted (e.g., with diethylether or pentane). The 1,1-difluoro-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one is isolated and purified by conventional means, for example, the organic phase is washed with water, dried (e.g., over Na2SO4), evaporated, and the residue is recrystallized (e.g., from ethanol, and optionally recrystallized again, e.g., from acetone/hexane).
[Compound]
Name
halodifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Tricyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Aminoalkyldibenzo[a,e]cyclopropa[c]cycloheptene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.